Ring‑Tilt Angle and Si‑Bridge Geometry Differentiate the Cp–IndPh Ligand from Symmetric Bis(indenyl) Systems
In the hafnium dichloride complex bearing the deprotonated Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane ligand, the indenyl and cyclopentadienyl rings adopt a tilt angle β of 55 ± 2°, compared with 61.8° in the bis(indenyl) zirconocene analogue [1]. Concurrently, the Si bridge angle φ is 100.3 ± 0.1°, versus 94.6 ± 0.1° in the bis(indenyl) reference [1]. The more acute β and wider φ lead to a laterally more open coordination sphere at the metal center, which directly impacts monomer approach trajectories and stereocontrol during α‑olefin polymerization.
| Evidence Dimension | Ring‑tilt angle β (degree) and Si bridge angle φ (degree) |
|---|---|
| Target Compound Data | β = 55 ± 2°; φ = 100.3 ± 0.1° (HfCl₂ complex of the target ligand) |
| Comparator Or Baseline | β = 61.8°; φ = 94.6 ± 0.1° (bis(indenyl)zirconocene analogue) |
| Quantified Difference | Δβ ≈ 6.8° (≈ 11 % smaller); Δφ ≈ 5.7° (≈ 6 % larger) |
| Conditions | Laboratory X‑ray powder diffraction; room temperature; Rietveld refinement restrained to 2.3 Å Hf–Cl distances; compound [Hf(C₂₂H₂₀Si)Cl₂] |
Why This Matters
These geometric parameters are not cosmetic; they directly control the steric environment of the active site and have been correlated with polymer tacticity and molecular weight in Group 4 metallocene catalysis, making this ligand a rational choice when high isotacticity or precise comonomer incorporation is required.
- [1] Burley, J. C., Motherwell, W. D. S., Maaranen, J. & Ringwald, M. Dichloro[(η⁵-cyclopentadienyl)dimethyl(η⁵-3-phenylindenyl)silane]hafnium(IV): a powder study. Acta Crystallogr. Sect. E 63, m238–m240 (2007). View Source
